molecular formula C24H20FN3O3S B2375131 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 688356-18-5

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No.: B2375131
CAS No.: 688356-18-5
M. Wt: 449.5
InChI Key: JRFBUPKLUBNBNF-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include aniline derivatives, sulfur-containing compounds, and fluorinated aromatic compounds .

Chemical Reactions Analysis

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds to 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone include other quinazoline derivatives, such as:

These compounds share structural similarities with this compound but differ in their specific substituents and biological activities, highlighting the uniqueness of each compound in terms of their therapeutic potential and applications.

Biological Activity

The compound 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a complex organic molecule belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25H24N4O4S
  • Molecular Weight : 476.55 g/mol
  • IUPAC Name : this compound

The compound features a quinazoline core with various substitutions, including a sulfanyl group and methoxyphenyl moieties, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives and sulfur-containing compounds. The complexity of the synthesis demands precise control over reaction conditions to achieve high yields and purity.

Anticancer Properties

Quinazoline derivatives are known for their anticancer potential. Research indicates that This compound may inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. By interfering with these pathways, the compound can potentially inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Inhibition of Tyrosine Kinases : Studies have demonstrated that quinazoline derivatives can effectively inhibit various tyrosine kinases involved in cancer signaling. The specific interaction of this compound with these enzymes has been evaluated through molecular docking studies, revealing promising binding affinities .
  • Cytotoxicity Assays : In vitro cytotoxicity assays (such as the MTT assay) have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Beyond anticancer properties, quinazoline derivatives have also been investigated for their antimicrobial activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in preliminary studies. For instance, it was found to possess moderate antibacterial activity compared to standard drugs in agar diffusion assays .

The mechanism by which This compound exerts its biological effects involves:

  • Tyrosine Kinase Inhibition : By inhibiting specific kinases, the compound disrupts critical signaling pathways that promote cell growth and survival.
  • Interaction with Enzymes and Receptors : The structural features of the compound allow it to interact with various molecular targets, making it a candidate for further drug development .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-2-({4-[4-(m-tolyloxy)quinazolin-2-yl]phenyl}amino)acetamideQuinazoline core with methoxy and phenolic substitutionsAnticancer activity against prostate cancer
5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamineSulfanyl group on quinazolineAnticancer properties
N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamideFluorophenyl substitutionKinase inhibition

This table highlights the unique structural features of related compounds and their respective biological activities, emphasizing the potential of This compound as a versatile therapeutic agent.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c1-30-18-11-17(12-19(13-18)31-2)26-23-20-5-3-4-6-21(20)27-24(28-23)32-14-22(29)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBUPKLUBNBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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